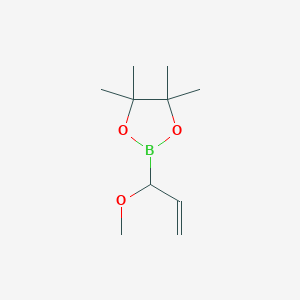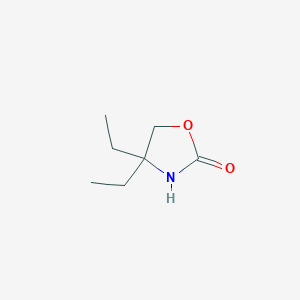
Dimethyl 2,2'-sulfanediyldibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-sulfanediyldibenzoate is an organic compound with the molecular formula C16H14O4S2. It is known for its unique structure, which includes two benzene rings connected by a sulfur bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2,2’-sulfanediyldibenzoate can be synthesized through the reaction of 1,2-dibromoethane with methyl thiosalicylate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for Dimethyl 2,2’-sulfanediyldibenzoate are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,2’-sulfanediyldibenzoate undergoes various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, forming thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-sulfanediyldibenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,2’-sulfanediyldibenzoate involves its ability to undergo redox reactions due to the presence of the sulfur bridge. This redox activity can influence various biochemical pathways, making it a compound of interest in medicinal chemistry. The exact molecular targets and pathways are still under investigation, but its reactivity with biological molecules is a key area of study .
Comparación Con Compuestos Similares
2,2’-Disulfanediyldibenzoic acid: Similar structure but with carboxylic acid groups instead of ester groups.
2,5-Dimethyl-3-furoic acid: Another sulfur-containing compound with different structural features.
Propiedades
Número CAS |
49590-24-1 |
|---|---|
Fórmula molecular |
C16H14O4S |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxycarbonylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C16H14O4S/c1-19-15(17)11-7-3-5-9-13(11)21-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3 |
Clave InChI |
HXPPFORQTMVVDY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


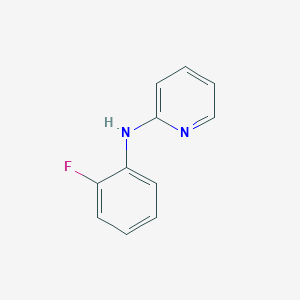
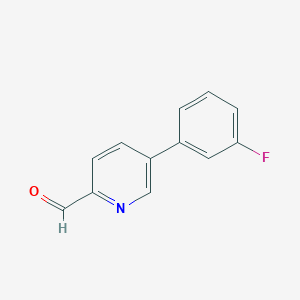
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)
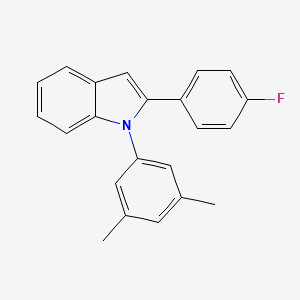
![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
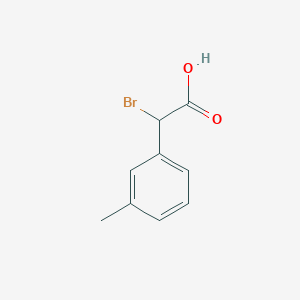
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
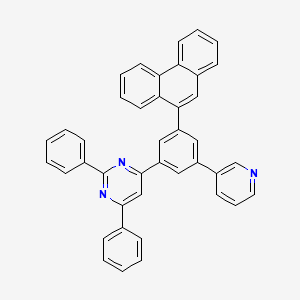


![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
